molecular formula C12H12Br2N4O B277124 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B277124
M. Wt: 388.06 g/mol
InChI Key: SVSXSIPUGQKCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, also known as DBTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DBTA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve inhibition of enzymes or proteins involved in various biological processes. For example, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth of bacterial and fungal cells by targeting the cell membrane or cell wall. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects depending on the target organism or system. For example, in bacterial and fungal cells, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to disrupt the cell membrane or cell wall, leading to cell death. In mammalian cells, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which can lead to a decrease in the levels of cholesterol in the body. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, its low toxicity, and its ability to be easily synthesized and purified. However, one limitation of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of knowledge about its mechanism of action, which can make it challenging to design experiments to test its biological activity.

Future Directions

There are several future directions for research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide. One direction is to further investigate its mechanism of action, which can provide insights into its biological activity and potential therapeutic applications. Another direction is to study its potential applications in materials science, such as the synthesis of MOFs with specific properties. Additionally, research can be conducted to optimize the synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide and to develop more efficient methods for its purification. Finally, studies can be conducted to evaluate the safety and efficacy of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-(3,4-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 80-100°C. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In agrochemicals, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been shown to have herbicidal and fungicidal activities. In materials science, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide has been studied as a potential precursor for the synthesis of metal-organic frameworks (MOFs).

properties

Molecular Formula

C12H12Br2N4O

Molecular Weight

388.06 g/mol

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C12H12Br2N4O/c1-7-3-4-9(5-8(7)2)15-10(19)6-18-12(14)16-11(13)17-18/h3-5H,6H2,1-2H3,(H,15,19)

InChI Key

SVSXSIPUGQKCOH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C

Origin of Product

United States

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